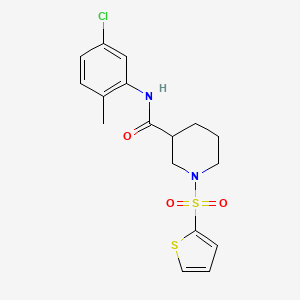
N-(5-chloro-2-methylphenyl)-1-(thiophen-2-ylsulfonyl)piperidine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-CHLORO-2-METHYLPHENYL)-1-(THIOPHENE-2-SULFONYL)PIPERIDINE-3-CARBOXAMIDE is a synthetic organic compound that belongs to the class of piperidine carboxamides. This compound is characterized by the presence of a chlorinated methylphenyl group, a thiophene sulfonyl group, and a piperidine carboxamide moiety. Compounds of this nature are often investigated for their potential biological activities and applications in various fields such as medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-CHLORO-2-METHYLPHENYL)-1-(THIOPHENE-2-SULFONYL)PIPERIDINE-3-CARBOXAMIDE typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the piperidine ring: Starting from a suitable precursor, the piperidine ring can be constructed through cyclization reactions.
Introduction of the carboxamide group: This can be achieved by reacting the piperidine derivative with a carboxylic acid or its derivatives under appropriate conditions.
Attachment of the thiophene sulfonyl group: This step involves the sulfonylation of the piperidine derivative using thiophene sulfonyl chloride in the presence of a base.
Chlorination and methylation of the phenyl ring: The final step involves the chlorination and methylation of the phenyl ring to obtain the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-(5-CHLORO-2-METHYLPHENYL)-1-(THIOPHENE-2-SULFONYL)PIPERIDINE-3-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can be used to modify the functional groups, such as reducing the sulfonyl group to a thiol.
Substitution: The chlorinated phenyl ring can undergo nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Bases: Sodium hydroxide (NaOH), potassium carbonate (K2CO3).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups onto the phenyl ring.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Potential therapeutic applications, including as an anti-inflammatory or anticancer agent.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(5-CHLORO-2-METHYLPHENYL)-1-(THIOPHENE-2-SULFONYL)PIPERIDINE-3-CARBOXAMIDE would depend on its specific biological target. Generally, such compounds might interact with enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would need to be elucidated through detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
N-(5-CHLORO-2-METHYLPHENYL)-1-(THIOPHENE-2-SULFONYL)PIPERIDINE-3-CARBOXAMIDE: can be compared with other piperidine carboxamides, thiophene derivatives, and chlorinated aromatic compounds.
Uniqueness
- The unique combination of functional groups in N-(5-CHLORO-2-METHYLPHENYL)-1-(THIOPHENE-2-SULFONYL)PIPERIDINE-3-CARBOXAMIDE might confer specific biological activities or chemical properties that are distinct from similar compounds.
For detailed and specific information, consulting scientific literature and databases would be essential
Properties
Molecular Formula |
C17H19ClN2O3S2 |
|---|---|
Molecular Weight |
398.9 g/mol |
IUPAC Name |
N-(5-chloro-2-methylphenyl)-1-thiophen-2-ylsulfonylpiperidine-3-carboxamide |
InChI |
InChI=1S/C17H19ClN2O3S2/c1-12-6-7-14(18)10-15(12)19-17(21)13-4-2-8-20(11-13)25(22,23)16-5-3-9-24-16/h3,5-7,9-10,13H,2,4,8,11H2,1H3,(H,19,21) |
InChI Key |
MZFNMEWFHNTBBH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NC(=O)C2CCCN(C2)S(=O)(=O)C3=CC=CS3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-bromo-N-[(1-morpholin-4-ylcyclohexyl)methyl]benzamide](/img/structure/B11344703.png)

![1-[(4-chlorobenzyl)sulfonyl]-N-cyclohexylpiperidine-4-carboxamide](/img/structure/B11344709.png)
![1-butyl-4-{1-[4-(3,5-dimethylphenoxy)butyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one](/img/structure/B11344723.png)
![5-(4-ethoxyphenyl)-N-{3-[(tetrahydrofuran-2-ylmethyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}-1,2-oxazole-3-carboxamide](/img/structure/B11344727.png)
![2-{[3-cyano-6-(4-methylphenyl)pyridin-2-yl]sulfanyl}-N-(3-methylbutyl)acetamide](/img/structure/B11344729.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(9-fluoro-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetamide](/img/structure/B11344736.png)
![Methyl 2-methyl-3-[({1-[(2-methylbenzyl)sulfonyl]piperidin-4-yl}carbonyl)amino]benzoate](/img/structure/B11344751.png)
![1-[(3-chlorobenzyl)sulfonyl]-N-[3-(propan-2-yloxy)propyl]piperidine-4-carboxamide](/img/structure/B11344758.png)
![N-[5-(butylsulfanyl)-1,3,4-thiadiazol-2-yl]-5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,2-oxazole-3-carboxamide](/img/structure/B11344763.png)
![N-{4-[benzyl(phenyl)sulfamoyl]phenyl}-4-nitrobenzamide](/img/structure/B11344766.png)
![2-(4-chloro-3,5-dimethylphenoxy)-N-[3-(3,4-dimethoxyphenyl)-1,2,4-thiadiazol-5-yl]propanamide](/img/structure/B11344778.png)
![3-ethoxy-N-[(5-methylfuran-2-yl)methyl]-N-(pyridin-2-yl)benzamide](/img/structure/B11344779.png)
![N-{[1-(4-ethylpiperazin-1-yl)cyclohexyl]methyl}benzamide](/img/structure/B11344786.png)
